Thiazole-4,5-dicarboxylic acid
Overview
Description
Thiazole-4,5-dicarboxylic acid is a chemical compound with the molecular formula C5H3NO4S . It has a molecular weight of 173.15 g/mol . It is used in various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of Thiazole-4,5-dicarboxylic acid consists of a thiazole ring attached to two carboxylic acid groups . The InChI code for this compound is 1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) .Scientific Research Applications
Synthesis of Thiazolo[4,5-b]pyridines
Thiazole-4,5-dicarboxylic acid is used in the synthesis of thiazolo[4,5-b]pyridines. These compounds have been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Antioxidant Activity
Thiazole derivatives, including those derived from Thiazole-4,5-dicarboxylic acid, have been found to exhibit high antioxidant activity. This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Antimicrobial Activity
Thiazole-4,5-dicarboxylic acid derivatives have been reported to have antimicrobial properties. This makes them potential candidates for the development of new antimicrobial drugs .
Herbicidal Activity
Thiazolo[4,5-b]pyridines, synthesized from Thiazole-4,5-dicarboxylic acid, have been found to exhibit herbicidal activity. This suggests potential applications in agriculture .
Anti-inflammatory Activity
Thiazole derivatives have been reported to have anti-inflammatory properties. This suggests potential applications in the treatment of inflammatory diseases .
Antifungal Activity
Thiazole-4,5-dicarboxylic acid derivatives have been found to have antifungal properties. This suggests potential applications in the treatment of fungal infections .
Antitumor Activity
Thiazole-4,5-dicarboxylic acid derivatives have been reported to have antitumor properties. This suggests potential applications in cancer treatment .
Coordination Polymers
Thiazole-4,5-dicarboxylic acid has been used in the preparation of new coordination polymers. These polymers have been fully characterized by analytical, thermal and XRPD structural methods .
Future Directions
Thiazole derivatives, including Thiazole-4,5-dicarboxylic acid, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.
Mechanism of Action
Target of Action
Thiazole-4,5-dicarboxylic acid, like other thiazole derivatives, has been found to interact with a variety of biological targets. For instance, thiazole derivatives have been observed to have antimicrobial, antifungal, and antineoplastic activities . .
Mode of Action
For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems
Biochemical Pathways
Thiazole derivatives have been observed to influence several biochemical pathways. They can activate or stop these pathways, leading to various downstream effects . .
Pharmacokinetics
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .
Result of Action
Thiazole derivatives have been observed to have several biological activities, such as antimicrobial, antifungal, and antineoplastic activities . These activities suggest that Thiazole-4,5-dicarboxylic acid may have similar effects at the molecular and cellular levels.
Action Environment
Thiazole derivatives are known to have diverse biological activities, suggesting that they may be influenced by various environmental factors .
properties
IUPAC Name |
1,3-thiazole-4,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-3(5(9)10)11-1-6-2/h1H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHARFNUBJTTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176892 | |
Record name | Thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-4,5-dicarboxylic acid | |
CAS RN |
22358-80-1 | |
Record name | Thiazole-4,5-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022358801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole-4,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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